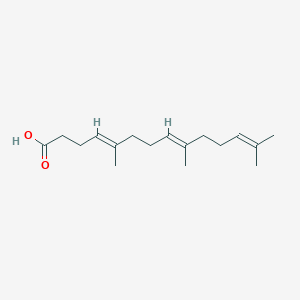
(4E,8E)-5,9,13-Trimethyl-4,8,12-tetradecatrienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid is a chemical compound with the molecular formula C17H28O2 It is known for its unique structure, which includes multiple double bonds and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid typically involves the use of specific starting materials and reagents. One common method involves the use of geranyl acetate as a precursor. The synthesis process includes several steps, such as hydrolysis, oxidation, and esterification, under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid may involve large-scale chemical processes that utilize similar synthetic routes as laboratory methods but are optimized for efficiency and yield. These processes often include the use of catalysts and advanced purification techniques to ensure high purity of the final product .
化学反应分析
Types of Reactions
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
科学研究应用
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of cosmetics, pharmaceuticals, and other industrial products due to its unique chemical properties
作用机制
The mechanism of action of (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, including those involved in inflammation and microbial growth. Its effects are mediated through binding to specific receptors and enzymes, leading to changes in cellular functions .
相似化合物的比较
Similar Compounds
(4E,8E)-4,8-Decadienoic acid: This compound shares a similar structure but has fewer carbon atoms and double bonds.
10-Hydroxy-4,8-dimethyldeca-4E,8E-dienoic acid: Another related compound with similar functional groups but different chain length and hydroxylation
Uniqueness
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
属性
CAS 编号 |
6040-06-8 |
|---|---|
分子式 |
C17H28O2 |
分子量 |
264.4 g/mol |
IUPAC 名称 |
(4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid |
InChI |
InChI=1S/C17H28O2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17(18)19/h8,10,12H,5-7,9,11,13H2,1-4H3,(H,18,19)/b15-10+,16-12+ |
InChI 键 |
VOKDWPMRYSKGTB-NCZFFCEISA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |
手性 SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC(=O)O)/C)/C)C |
规范 SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |
同义词 |
farnesyl acetate farnesylacetate farnesylacetic acid farnesylacetic acid, (E,E)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


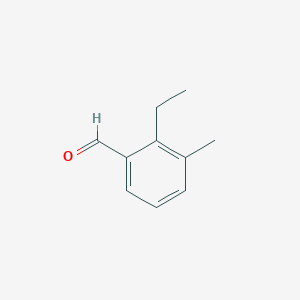
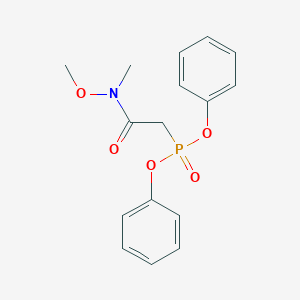
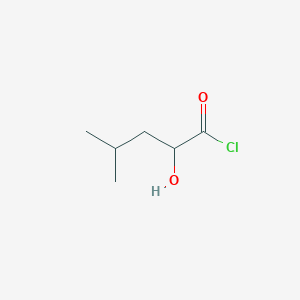
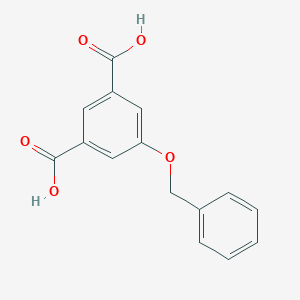
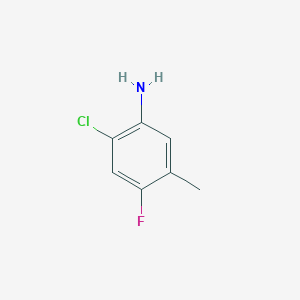
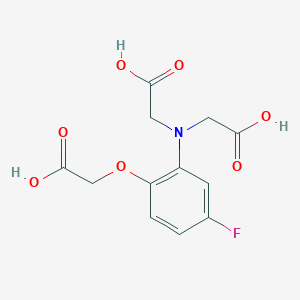
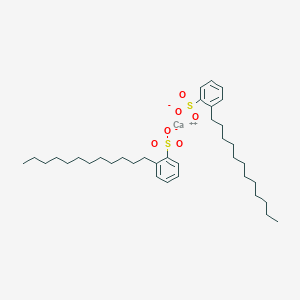
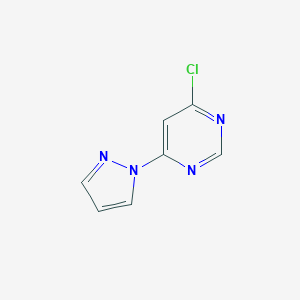
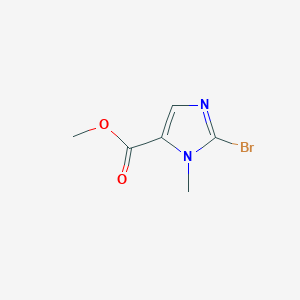
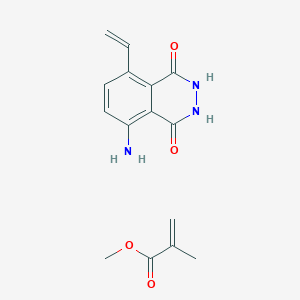
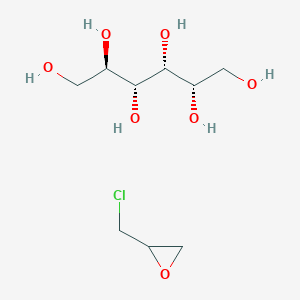
![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid](/img/structure/B38663.png)
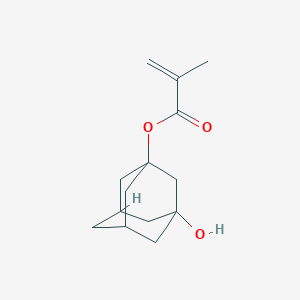
![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)
